molecular formula C4H7N7O2 B2725257 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 890094-33-4

4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B2725257
CAS RN: 890094-33-4
M. Wt: 185.147
InChI Key: ACHCMRLDVTXWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound with potential applications in scientific research. The compound is a heterocyclic molecule that contains an oxadiazole ring and an imidazole ring.

Mechanism of Action

The mechanism of action of 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi such as Candida albicans.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and has a high purity. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another direction is to investigate the mechanism of action of the compound in more detail to better understand its biological effects. Additionally, there is potential for the use of the compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity against various microorganisms and cancer cells makes it a valuable tool for biomedical research. Further studies are needed to fully understand the mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 1,2,5-oxadiazole-3-carboximidamide with hydrazine hydrate and formaldehyde. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder with a melting point of 280-282°C.

Scientific Research Applications

4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, anticancer, and antifungal activities. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCMRLDVTXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=NO)N)C(=NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1/C(=N\O)/N)/C(=N\N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.